2-[5-(Boc-amino)-2-bromo-4-pyridyl]ethanol
Description
2-[5-(Boc-amino)-2-bromo-4-pyridyl]ethanol is a pyridine derivative functionalized with a tert-butoxycarbonyl (Boc)-protected amino group at position 5, a bromine atom at position 2, and an ethanol moiety at position 4. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical and materials chemistry, due to its versatile reactivity. The Boc group enhances stability during synthetic processes, while the bromine atom enables cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig). The ethanol substituent provides a handle for further functionalization, such as esterification or etherification .
Properties
Molecular Formula |
C12H17BrN2O3 |
|---|---|
Molecular Weight |
317.18 g/mol |
IUPAC Name |
tert-butyl N-[6-bromo-4-(2-hydroxyethyl)pyridin-3-yl]carbamate |
InChI |
InChI=1S/C12H17BrN2O3/c1-12(2,3)18-11(17)15-9-7-14-10(13)6-8(9)4-5-16/h6-7,16H,4-5H2,1-3H3,(H,15,17) |
InChI Key |
PYBGVWCLXJQPCN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=C(C=C1CCO)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[5-(Boc-amino)-2-bromo-4-pyridyl]ethanol typically involves multiple steps. One common route starts with the bromination of a pyridine derivative, followed by the introduction of the Boc-protected amino group. The final step involves the addition of an ethanol moiety to the pyridine ring. The reaction conditions often include the use of bases, solvents like ethanol, and catalysts to facilitate the reactions .
Chemical Reactions Analysis
2-[5-(Boc-amino)-2-bromo-4-pyridyl]ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.
Substitution: The bromine atom can be substituted with other groups using reagents like organolithium or Grignard reagents.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: It can be used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 2-[5-(Boc-amino)-2-bromo-4-pyridyl]ethanol involves its interaction with various molecular targets. The Boc-protected amino group can be deprotected to reveal a free amine, which can then participate in further chemical reactions. The bromine atom can be substituted with other functional groups, allowing for the creation of a wide range of derivatives. These derivatives can interact with specific enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Boc-Protected Pyridine Derivatives
(a) 2-(Boc-amino)pyridine
- Structure: Lacks the bromine and ethanol groups; Boc-amino group at position 2.
- Applications : Used as a precursor for nucleoside analogs and kinase inhibitors.
- Reactivity: Limited due to the absence of bromine for cross-coupling and ethanol for derivatization .
(b) 2-(Boc-amino)-5-(aminomethyl)pyridine
- Structure: Features an additional aminomethyl group at position 5.
- Applications : Employed in peptide-mimetic drug design.
- Key Difference: The aminomethyl group introduces polarity, altering solubility and biological activity compared to the bromine-containing target compound .
(c) 2-(Boc-amino)-3-buten-1-ol
Bromo-Substituted Pyridyl Ethanol Derivatives
(a) Ethanol,2-[[5-(4-bromophenyl)-6-chloro-4-pyrimidinyl]oxy]
- Structure: Pyrimidine core with bromophenyl and ethanol groups.
- Applications : Intermediate for macitentan (a pulmonary hypertension drug).
- Comparison : The pyrimidine ring offers distinct electronic properties compared to pyridine, affecting reactivity in nucleophilic substitutions .
(b) 2-[(5-Bromopyridin-2-yl)methylamino]ethanol
- Structure: Bromopyridine linked to ethanol via a methylamino bridge.
- Safety : Classified as hazardous (GHS 08); requires stringent handling protocols.
- Divergence: The methylamino bridge introduces basicity, altering pH-dependent reactivity compared to the Boc-protected target compound .
Halogenated Aromatic Alcohols
(a) 2-Bromo-5-fluoro-4-methylbenzenemethanol
Comparative Analysis Table
Key Research Findings
- Synthetic Utility: The bromine atom in this compound enables Pd-catalyzed couplings, while the Boc group ensures amine protection during multi-step syntheses. This dual functionality is absent in simpler Boc-amino pyridines .
- Solubility: Ethanol-containing derivatives (e.g., the target compound) exhibit higher water solubility compared to non-polar analogs like 2-(Boc-amino)pyridine, facilitating aqueous-phase reactions .
- Safety : Brominated pyridines (e.g., compound in ) often require stricter safety protocols than Boc-protected analogs due to higher toxicity risks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
